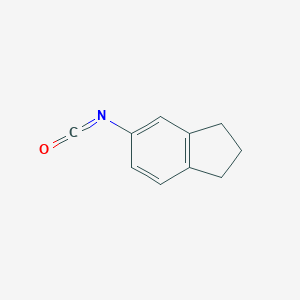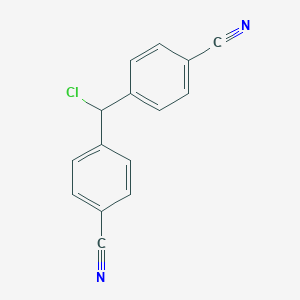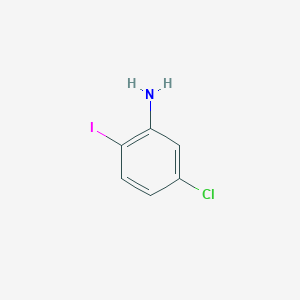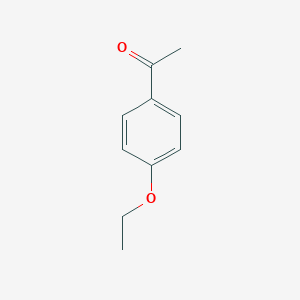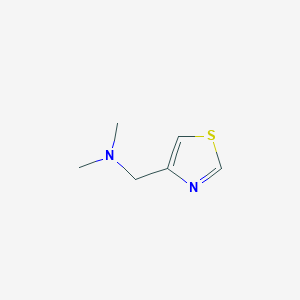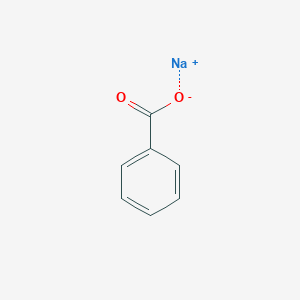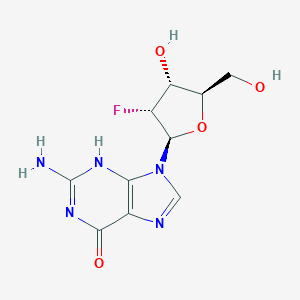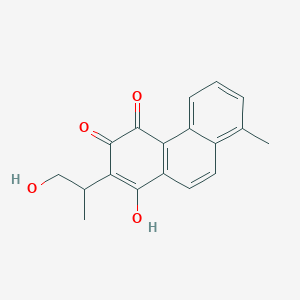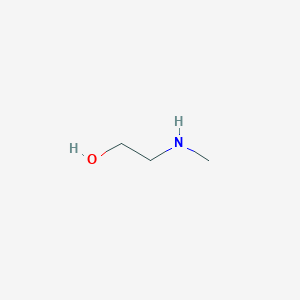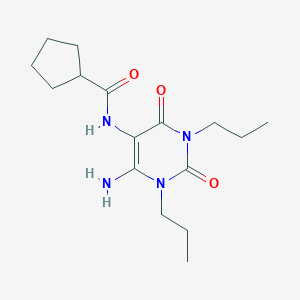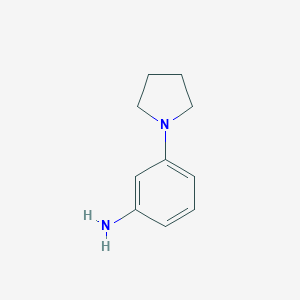
3-(Pyrrolidin-1-yl)aniline
Overview
Description
“3-(Pyrrolidin-1-yl)aniline” is an organic compound with the molecular formula C10H14N2 . It is a cyclic secondary amine, also classified as a saturated heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “3-(Pyrrolidin-1-yl)aniline”, has been a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly categorized into two types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the biological profile of drug candidates .Molecular Structure Analysis
The molecular weight of “3-(Pyrrolidin-1-yl)aniline” is 162.23 . The InChI key for this compound is DNPBFTQZONVQDX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“3-(Pyrrolidin-1-yl)aniline” has a density of 1.1±0.1 g/cm3, a boiling point of 332.6±25.0 °C at 760 mmHg, and a flash point of 132.1±18.3 °C . It has 2 H-bond acceptors, 2 H-bond donors, and 1 freely rotating bond .Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
3-(Pyrrolidin-1-yl)aniline: is a valuable compound in medicinal chemistry due to its pyrrolidine ring, which is a common feature in many biologically active compounds. The pyrrolidine ring can contribute to the stereochemistry of the molecule and enhance three-dimensional coverage, which is crucial for the binding affinity and selectivity towards biological targets . This compound can be used to synthesize novel drug candidates with potential applications in treating various human diseases.
Pharmacokinetics: Enhancing Drug Properties
The structural features of 3-(Pyrrolidin-1-yl)aniline can be exploited to modify the pharmacokinetic profile of drug candidates. For instance, derivatives of this compound have been synthesized as selective androgen receptor modulators (SARMs), optimizing the structure for better bioavailability and reduced side effects .
Bioactive Molecule Development: Target Selectivity
The pyrrolidine scaffold in 3-(Pyrrolidin-1-yl)aniline allows for efficient exploration of pharmacophore space, which is essential for developing bioactive molecules with target selectivity. This can lead to the discovery of new molecules with a specific biological profile, such as selective inhibition or activation of certain proteins .
Stereogenicity: Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring in 3-(Pyrrolidin-1-yl)aniline means that different stereoisomers can be synthesized. This is important for the enantioselective synthesis of drug candidates, as the spatial orientation of substituents can significantly influence the biological activity of the compounds .
Green Chemistry: Sustainable Synthesis Methods
3-(Pyrrolidin-1-yl)aniline: can be used in green chemistry applications, such as the ultrasound-promoted one-pot multicomponent synthesis of pyrrolidinone derivatives. This method is environmentally friendly and avoids the use of harmful organic reagents, aligning with the principles of sustainable chemistry .
Chemical Research: Physicochemical Studies
The compound’s unique structure makes it an interesting subject for physicochemical studies. Researchers can investigate the influence of steric factors on biological activity and the structure-activity relationship (SAR) of related compounds. This can provide insights into the design of new compounds with improved efficacy and safety profiles .
Safety And Hazards
properties
IUPAC Name |
3-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPBFTQZONVQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363999 | |
| Record name | 3-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)aniline | |
CAS RN |
115833-93-7 | |
| Record name | 3-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrrolidin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B43989.png)
